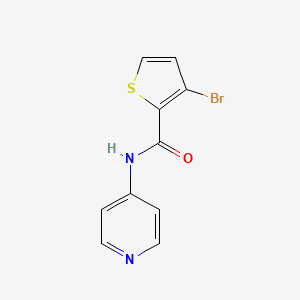

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This compound also features a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 .

Synthesis Analysis

The synthesis of “this compound” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring and a pyridine moiety. The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include lithiation and bromination . The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . The bromination reaction was the final step in the synthesis .Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide" have been synthesized and evaluated for their biological activities. For instance, acyclic pyridine C-nucleosides were synthesized through a series of reactions starting from bromo and chloromethyl pyridines, and evaluated against tumor-cell lines and viruses, although no significant biological activity was observed (Hemel et al., 1994).

Heterocyclic Synthesis and Antimicrobial Activity

The use of bromo-substituted compounds in heterocyclic synthesis has been explored, leading to the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives with antimicrobial activities. This showcases the potential for designing novel compounds with specific biological activities (Gad-Elkareem et al., 2011).

Advanced Material Synthesis

The synthesis of amide-thioethers in ionic liquids presents an improved method for producing carboxamide ligands with thioether donor sites. This method, which utilizes tetrabutylammonium bromide as a reaction medium, highlights the application in material science for creating ligands with potential catalytic, pharmaceutical, or material applications (Meghdadi et al., 2012).

Copper-Mediated Aerobic Oxidative Synthesis

The development of methods for the synthesis of bromo-imidazo[1,2-a]pyridines through copper-mediated aerobic oxidative coupling demonstrates the role of bromo-substituted compounds in facilitating complex reactions under mild conditions. This method's versatility and functional group tolerance make it a valuable tool for synthesizing heterocyclic compounds with potential pharmacological properties (Zhou et al., 2016).

Electropolymerization and Device Application

Functionalized thiophenes, such as poly(3-bromo-4-methoxythiophene), have been synthesized and applied in device applications due to their electrochemical properties. The synthesis and application of such compounds in electrochromic devices underscore the importance of bromo-substituted compounds in developing materials with specific electronic properties (Cihaner & Önal, 2007).

Future Directions

The future directions for “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by thiophene and pyridine derivatives , this compound could be a promising candidate for further pharmacological studies. Additionally, the compound’s functional groups allow for further derivatization, which could lead to the synthesis of new compounds with potentially interesting properties .

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties and diverse applications in medicinal chemistry . They have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields.

Mode of Action

It is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Action Environment

It is known that the synthesis of this compound involves reactions carried out at specific temperatures , indicating that the reaction environment can influence the formation of the compound.

Biochemical Analysis

Biochemical Properties

It is known that thiophene-based analogs, which 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is part of, have been found to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may have potential effects on various types of cells and cellular processes For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-bromo-N-pyridin-4-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKJKNSVIPFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)